molecular formula C22H17N3O4S B265316 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

カタログ番号 B265316
分子量: 419.5 g/mol
InChIキー: HICVTWJAQBYCGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as MPTP, is a synthetic compound that has been extensively studied for its potential use in scientific research. MPTP is a heterocyclic compound that contains a thiadiazole ring, a chromene ring, and a pyrrole ring. It is a potent inhibitor of the mitochondrial electron transport chain and has been shown to induce Parkinson's disease-like symptoms in humans and animals.

作用機序

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione acts as a prodrug that is converted to MPP+ by monoamine oxidase-B in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease-like symptoms have been extensively studied in animals, particularly in primates. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor impairments, including tremors, rigidity, and bradykinesia. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.

実験室実験の利点と制限

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a potent and selective inhibitor of complex I of the mitochondrial electron transport chain, making it a useful tool for studying mitochondrial dysfunction and oxidative stress in the brain. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease-like symptoms in animals are similar to those observed in humans with Parkinson's disease, making it a useful model for studying the pathophysiology of Parkinson's disease. However, 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease is an acute model, and the symptoms are reversible upon cessation of 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione treatment. This limits its use as a chronic model of Parkinson's disease.

将来の方向性

Future research on 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione should focus on developing chronic models of Parkinson's disease using 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. This will allow for the study of the long-term effects of 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione-induced Parkinson's disease and the development of new treatments for Parkinson's disease. Additionally, future research should focus on identifying new targets for the treatment of Parkinson's disease, including targeting oxidative stress and inflammation in the brain. Finally, future research should focus on developing new compounds that are selective inhibitors of complex I of the mitochondrial electron transport chain, with fewer side effects than 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione.

合成法

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be synthesized using a variety of methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of 3-methoxybenzaldehyde, methyl acetoacetate, and 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a catalyst such as ammonium acetate. The Vilsmeier-Haack reaction involves the reaction of 3-methoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by reaction with 5-methyl-1,3,4-thiadiazol-2-amine. The Pictet-Spengler reaction involves the condensation of 3-methoxybenzaldehyde with tryptamine, followed by cyclization with formaldehyde and 5-methyl-1,3,4-thiadiazol-2-amine.

科学的研究の応用

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been used extensively in scientific research to study the pathophysiology of Parkinson's disease. 1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is converted to MPP+ by monoamine oxidase-B in the brain, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ is a potent inhibitor of complex I of the mitochondrial electron transport chain, leading to mitochondrial dysfunction and cell death in dopaminergic neurons. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia.

特性

製品名

1-(3-Methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

分子式

C22H17N3O4S

分子量

419.5 g/mol

IUPAC名

1-(3-methoxyphenyl)-7-methyl-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H17N3O4S/c1-11-7-8-16-15(9-11)19(26)17-18(13-5-4-6-14(10-13)28-3)25(21(27)20(17)29-16)22-24-23-12(2)30-22/h4-10,18H,1-3H3

InChIキー

HICVTWJAQBYCGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

正規SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)C)C5=CC(=CC=C5)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。